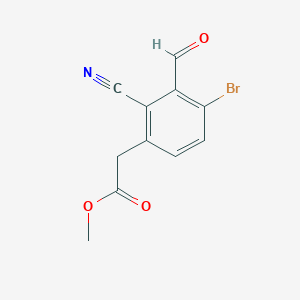
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a tetrahydronaphthalene ring, which is further connected to an ethyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom into the tetrahydronaphthalene ring. The resulting bromo-tetrahydronaphthalene is then reacted with ethyl acetate under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydronaphthalene derivative.
Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide (NaI) in acetone, which can replace the bromine atom with iodine.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atom.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the tetrahydronaphthalene ring.
Major Products Formed
Substitution: Ethyl 2-(5-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Reduction: Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate.
Oxidation: Various oxidized derivatives of the tetrahydronaphthalene ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution or reduction. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-(5-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
Ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research.
Eigenschaften
IUPAC Name |
ethyl 2-(5-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-2-17-14(16)9-10-5-3-7-12-11(10)6-4-8-13(12)15/h4,6,8,10H,2-3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFKJNBEJFBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


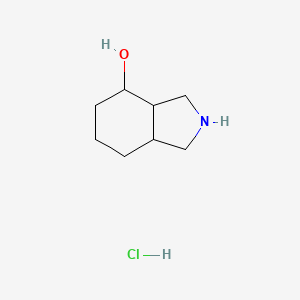
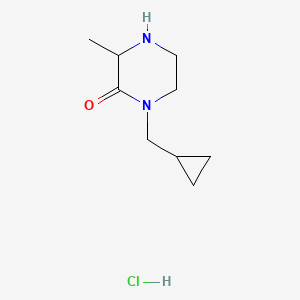
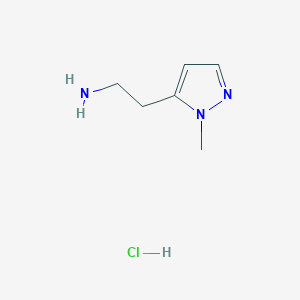

![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)
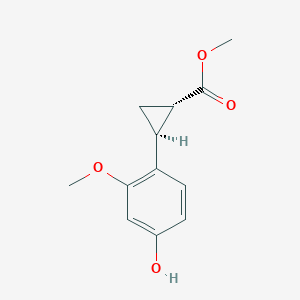
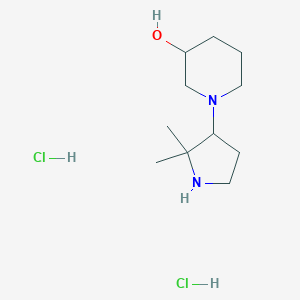

![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)
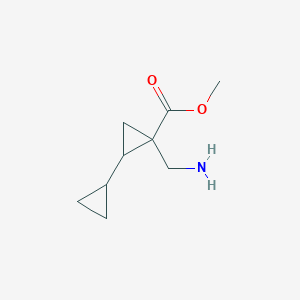
![5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride](/img/structure/B1486293.png)
![7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione](/img/structure/B1486294.png)

